molecular formula C7H9NO3S2 B1452959 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide CAS No. 1030431-29-8

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

Cat. No.: B1452959
CAS No.: 1030431-29-8
M. Wt: 219.3 g/mol
InChI Key: ZGUQGHZTQDUGBD-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl acrylate, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
  • 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
  • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Uniqueness

Compared to similar compounds, 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure.

Properties

IUPAC Name

2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUQGHZTQDUGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(S1(=O)=O)C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 2
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 3
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 5
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
Reactant of Route 6
2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide

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